LogP Modulation: Intermediate Lipophilicity Between 3-Methoxy and 3-Ethoxy Analogs
The target compound displays a calculated LogP of 1.47, approximately 0.02–0.15 log units higher than the 3-methoxy analog (LogP 1.32–1.45) and 0.38 log units lower than the 3-ethoxy analog (LogP 1.85) [1][2]. This intermediate value reflects the balanced hydrophobic/hydrophilic character imparted by the 2-methoxyethoxy chain, offering a measurable middle ground for tuning partition behavior in biphasic reaction systems or biological assays .
Δ +0.02 to +0.15 vs. 3-methoxy
Δ −0.38 vs. 3-ethoxy
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.47 (calculated) |
| Comparator Or Baseline | 3-Methoxythiophene-2-carboxylic acid: LogP 1.32–1.45; 3-Ethoxythiophene-2-carboxylic acid: LogP 1.85; Thiophene-2-carboxylic acid (unsubstituted): LogP 1.54 |
| Quantified Difference | ΔLogP ≈ +0.02 to +0.15 vs. 3-methoxy; ΔLogP ≈ -0.38 vs. 3-ethoxy; ΔLogP ≈ -0.07 vs. unsubstituted parent |
| Conditions | Calculated LogP values from vendor and database sources (Chembase, Molbase, HMDB) |
Why This Matters
A 0.38 log unit difference corresponds to an approximately 2.4-fold difference in partition coefficient, which can determine whether a synthetic intermediate partitions into aqueous or organic phases during work-up, directly affecting isolated yields.
- [1] Chembase. 3-Methoxythiophene-2-carboxylic acid: LogP 1.323. View Source
- [2] Molbase. 3-Ethoxythiophene-2-carboxylic acid: LogP 1.845. View Source
